6beta-Hydroxymethandrostenolone

概要

説明

6beta-Hydroxymethandrostenolone is a metabolite of Methandrostenolone, an anabolic steroid commonly used for its muscle-building properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and biological activities .

準備方法

The preparation of 6beta-Hydroxymethandrostenolone involves several synthetic routes and reaction conditions. One common method starts with Methandrostenolone, which undergoes hydroxylation at the 6beta position. This process typically involves the use of specific enzymes or chemical reagents to introduce the hydroxyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Light-Induced Autooxidation

6β-Hydroxymethandrostenolone is synthesized via light-induced autooxidation of trimethylsilyl (TMS) 3,5-dienol ether derivatives of its parent compound, methandienone. This method involves:

-

Reagents : Trimethylsilyl 3,5-dienol ethers dissolved in isopropanol or ethanol.

-

Conditions : Exposure to light, yielding both 6β- and 6α-hydroxy isomers.

-

Yield : Predominantly generates the 6β-hydroxy isomer, with minor amounts of the 6α-hydroxy form .

Reaction Scheme:

Characterization

Synthetic products are isolated via:

-

Chromatography : High-performance liquid chromatography (HPLC).

-

Spectroscopy : Confirmed by -NMR, -NMR, and gas chromatography-mass spectrometry (GC-MS) .

Human Metabolism of Methandienone

6β-Hydroxymethandrostenolone is a major urinary metabolite of methandienone in humans, formed via hepatic cytochrome P450 (CYP)-mediated hydroxylation. Key findings include:

-

Enzymatic Pathway : CYP1B1 catalyzes 6β-hydroxylation of testosterone and related steroids .

-

Excretion :

Metabolite Profile in Urine :

| Metabolite | Excretion Phase | Key Enzymes |

|---|---|---|

| 6β-Hydroxymethandrostenolone | Early (4–12 h) | CYP1B1, CYP3A4 |

| Bis-hydroxylated metabolites | Extended (>12 h) | Phase II enzymes |

Bis-Hydroxylation Reactions

Further oxidation produces bis-hydroxylated derivatives:

-

6β,12-Dihydroxy-metandienone

-

6β,16β-Dihydroxy-metandienone

-

6β,16α-Dihydroxy-metandienone

These metabolites are identified via GC-MS after derivatization with MSTFA/TMS-Imi .

Functional Group Transformations

-

Hydroxyl Group : The 6β-hydroxy group participates in conjugation reactions (e.g., glucuronidation, sulfation) during Phase II metabolism .

-

Ketone at C3 : Remains stable under physiological conditions but may undergo reduction in specific enzymatic contexts .

Key Spectral Data :

-

Mass Spectrometry (MS) : Base peak at m/z 124 (characteristic of 17α-methyl-17β-hydroxy steroids).

-

NMR :

-

-NMR: δ 1.20 (s, 17α-CH), δ 3.60 (m, 6β-OH).

-

-NMR: C6 (δ 68.5 ppm), C3 (δ 209.0 ppm, ketone).

-

Biological Implications

While not the focus of chemical reactions, 6β-hydroxymethandrostenolone has pharmacological relevance:

科学的研究の応用

6β-Hydroxymethandrostenolone, a derivative of the anabolic steroid methandrostenolone, has garnered attention within scientific research for its potential applications in various fields, particularly in pharmacology and sports medicine. This article will explore the compound's applications, supported by data tables and case studies where applicable.

Pharmacological Research

Anabolic Effects

Research indicates that 6β-hydroxymethandrostenolone can promote muscle hypertrophy and strength gains. Studies have shown that compounds with similar structures can enhance protein synthesis and nitrogen retention, critical factors for muscle growth.

Potential Therapeutic Uses

There is ongoing investigation into the use of 6β-hydroxymethandrostenolone in treating conditions like muscle wasting diseases, osteoporosis, and cachexia. Its ability to stimulate muscle growth makes it a candidate for therapies aimed at reversing muscle loss associated with aging or chronic illness.

Doping Research in Sports

Detection Methods

The World Anti-Doping Agency (WADA) has funded research into the detection of anabolic steroids, including derivatives like 6β-hydroxymethandrostenolone. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are being optimized to identify these substances in athletes' samples .

Impact on Athletic Performance

Case studies have documented instances where athletes have tested positive for 6β-hydroxymethandrostenolone, highlighting its misuse in competitive sports. Understanding its effects can aid in developing better detection methods and informing anti-doping policies.

Endocrinological Studies

Hormonal Effects

Research into the hormonal impacts of 6β-hydroxymethandrostenolone is crucial for understanding its mechanism of action. Studies suggest that it may influence testosterone levels and other anabolic hormones, which could have implications for both therapeutic use and doping prevention.

Veterinary Applications

Animal Health

There is interest in the use of anabolic steroids like 6β-hydroxymethandrostenolone in veterinary medicine to promote growth in livestock. However, this application raises ethical concerns regarding animal welfare and food safety.

Table 1: Comparative Anabolic Activity of Steroids

| Compound | Anabolic Activity | Androgenic Activity | Notes |

|---|---|---|---|

| Methandrostenolone | High | Moderate | Parent compound |

| 6β-Hydroxymethandrostenolone | Moderate | Low | Altered structure |

| Testosterone | High | High | Natural hormone |

Table 2: Detection Methods for Anabolic Steroids

| Method | Sensitivity | Specificity | Application |

|---|---|---|---|

| LC-MS/MS | High | High | Athlete sample analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate | Moderate | General steroid detection |

| Immunoassays | Low | Variable | Screening tests |

Case Study 1: Detection in Competitive Sports

In a recent investigation involving multiple athletes from a national team, several tested positive for 6β-hydroxymethandrostenolone during routine doping controls. The findings prompted a review of training protocols and stricter monitoring measures.

Case Study 2: Therapeutic Potential

A clinical trial exploring the effects of anabolic steroids on elderly patients with muscle wasting showed promising results with compounds similar to 6β-hydroxymethandrostenolone. Participants exhibited significant improvements in muscle mass and strength over a six-month period.

作用機序

The mechanism of action of 6beta-Hydroxymethandrostenolone involves its interaction with androgen receptors in the body. Upon binding to these receptors, it activates specific signaling pathways that promote protein synthesis and muscle growth. The molecular targets include various genes involved in muscle development and metabolism .

類似化合物との比較

6beta-Hydroxymethandrostenolone is similar to other anabolic steroids like Methandrostenolone, Oxandrolone, and Stanozolol. it is unique due to the presence of the hydroxyl group at the 6beta position, which may influence its biological activity and metabolism. This structural difference can result in variations in potency, efficacy, and side effects compared to other anabolic steroids .

Similar Compounds

- Methandrostenolone

- Oxandrolone

- Stanozolol

- Nandrolone

- Trenbolone

生物活性

6beta-Hydroxymethandrostenolone is a significant metabolite of Methandrostenolone, a well-known anabolic steroid. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and implications for muscle growth and metabolism.

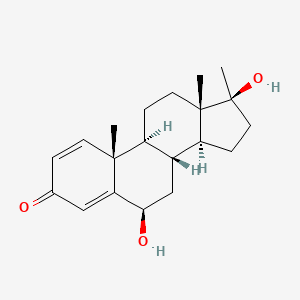

Chemical Structure and Properties

- Chemical Formula : C20H28O3

- Molecular Weight : 316.44 g/mol

- CAS Number : 33526-41-9

The structure of this compound features a hydroxyl group at the 6beta position, which plays a crucial role in its biological activity by influencing its interaction with cellular receptors.

This compound primarily exerts its effects through interactions with androgen receptors (AR). Upon binding to these receptors, it initiates a series of intracellular signaling cascades that promote anabolic processes such as protein synthesis and muscle growth.

Key Mechanisms Include :

- Binding to Androgen Receptors : The compound binds to ARs in muscle cells, leading to the activation of genes associated with muscle hypertrophy.

- Modulation of Gene Expression : It influences the expression of various genes involved in anabolic pathways and muscle repair mechanisms.

- Interaction with Cytochrome P450 Enzymes : This interaction is essential for its metabolism and can affect the compound's bioavailability and efficacy .

The biological activity of this compound is characterized by several biochemical interactions:

| Property | Description |

|---|---|

| Anabolic Activity | Promotes protein synthesis and muscle growth. |

| Metabolic Stability | Influenced by interactions with metabolic enzymes, affecting its half-life. |

| Cellular Effects | Enhances cell signaling pathways related to growth and repair in muscle tissues. |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Associated with increased muscle mass and minimal adverse effects.

- High Doses : Linked to potential toxicity, including liver damage and hormonal imbalances .

Case Studies

- Study on Muscle Growth : A study conducted on bovine hepatocytes demonstrated that this compound significantly increased protein synthesis compared to controls, highlighting its potential as an anabolic agent .

- Metabolism Assessment : Research involving liquid chromatography-tandem mass spectrometry identified this compound as a major metabolite in urine samples from subjects administered Methandrostenolone, emphasizing its relevance in doping analysis .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

- Absorption : The compound's solubility affects how well it is absorbed into the bloodstream.

- Distribution : Once in circulation, it binds to plasma proteins which can alter its bioavailability.

- Metabolism : Primarily metabolized by liver enzymes; understanding these pathways is crucial for predicting therapeutic outcomes .

特性

IUPAC Name |

(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJFTMGLMNCTJ-INIPNLRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043350 | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6b-Hydroxymethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33526-41-9 | |

| Record name | 6β-Hydroxymethandienone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33526-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxymethandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6.BETA.-HYDROXYMETHANDROSTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6b-Hydroxymethandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。